molecular formula C17H20N4O3 B11276548 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B11276548
M. Wt: 328.4 g/mol
InChI Key: HMHPEMGWZUZRQO-UHFFFAOYSA-N
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Description

2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the indole core: The indole ring can be synthesized via Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones or aldehydes.

    Coupling of the oxadiazole and indole moieties: This step involves the formation of a bond between the oxadiazole and indole rings, often through a nucleophilic substitution reaction.

    Introduction of the acetamide group: The final step involves the acylation of the indole nitrogen with 2-methoxyethyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the ethyl group on the oxadiazole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the acetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the indole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

Biologically, indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may be studied for similar activities in various biological assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
  • 2-(2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
  • 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-ethoxyethyl)acetamide

Uniqueness

The uniqueness of 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide lies in its specific substitution pattern and the presence of both the oxadiazole and indole rings. This combination may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C17H20N4O3/c1-3-16-19-20-17(24-16)14-10-12-6-4-5-7-13(12)21(14)11-15(22)18-8-9-23-2/h4-7,10H,3,8-9,11H2,1-2H3,(H,18,22)

InChI Key

HMHPEMGWZUZRQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCOC

Origin of Product

United States

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